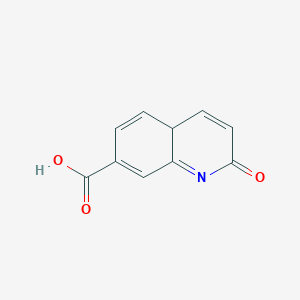
carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline is a complex organometallic compound that features iridium as the central metal atom. This compound is notable for its unique structure, which includes a carbanide ligand, a (Z)-4-oxopent-2-en-2-olate ligand, and a 1-phenylisoquinoline ligand. These ligands contribute to the compound’s stability and reactivity, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline typically involves the coordination of iridium with the respective ligands under controlled conditions. The process may include:
Formation of the Carbanide Ligand: This can be achieved through the reaction of an appropriate precursor with a base.
Coordination of (Z)-4-oxopent-2-en-2-olate: This ligand can be introduced through a reaction involving the corresponding enolate and iridium precursor.
Addition of 1-phenylisoquinoline: This step involves the coordination of 1-phenylisoquinoline to the iridium center, often facilitated by heating and the presence of a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium oxides.
Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as oxygen or peroxides.
Reducing Agents: Including hydrogen gas or hydrides.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce new iridium complexes with different ligands.
Applications De Recherche Scientifique
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: Investigated for its potential as a bioinorganic compound with applications in medicinal chemistry.
Medicine: Explored for its anticancer properties due to the presence of iridium, which can interact with biological molecules.
Industry: Utilized in the development of new materials and as a component in electronic devices.
Mécanisme D'action
The mechanism by which carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline exerts its effects involves the interaction of the iridium center with various molecular targets. The compound can participate in electron transfer reactions, coordinate with other molecules, and facilitate catalytic processes. The specific pathways and targets depend on the context of its application, such as catalysis or medicinal use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbanide;zinc: Another organometallic compound with a carbanide ligand and zinc as the central metal.
Carbanide;iodogold: Features a carbanide ligand and gold as the central metal.
Uniqueness
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline is unique due to the presence of iridium, which imparts distinct chemical properties such as high stability and reactivity. The combination of ligands also contributes to its versatility in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C39H39IrN2O2-7 |
|---|---|
Poids moléculaire |
760.0 g/mol |
Nom IUPAC |
carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1/b;;4-3-;;;;; |
Clé InChI |
LTSOUZKTWXFEMK-FLTDLMAQSA-M |
SMILES isomérique |
[CH3-].[CH3-].[CH3-].[CH3-].C/C(=C/C(=O)C)/[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12344791.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B12344798.png)


![4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B12344818.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B12344820.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B12344828.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B12344838.png)


![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate](/img/structure/B12344854.png)
![3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(4+)](/img/structure/B12344856.png)
